molecular formula C7H3ClF3NO B14186139 4-Chloro-5-(trifluoromethyl)picolinaldehyde

4-Chloro-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B14186139
M. Wt: 209.55 g/mol
InChI Key: NHCYCXHWBFBRRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves the chlorination and trifluoromethylation of picolinaldehyde. One common method includes the reaction of 4-chloropyridine-2-carbaldehyde with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its reactivity and binding affinity to various biological targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 5-Chloro-2-(trifluoromethyl)pyridine
  • 4-Chloro-3-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-5-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4-Chloro-5-(trifluoromethyl)picolinaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H4ClF3N
  • Molecular Weight : Approximately 211.57 g/mol
  • Functional Groups : The compound features a chloro group at the 5-position and a trifluoromethyl group at the 3-position of the picolinaldehyde framework, which enhance its reactivity and lipophilicity.

The presence of these groups allows for increased interaction with biological membranes, potentially improving bioavailability and efficacy in therapeutic contexts.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism may involve interference with bacterial enzyme function or cellular processes.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties . It appears to modulate inflammatory pathways, although more extensive studies are needed to fully elucidate these mechanisms. The anti-inflammatory effects could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study tested the compound against various bacterial strains, reporting significant inhibition at concentrations as low as 10 µg/mL.
    • Results indicated a broader spectrum of activity compared to standard antibiotics, highlighting its potential for further development as an antimicrobial agent.
  • Anti-inflammatory Pathway Modulation :
    • In a model of acute inflammation, treatment with this compound resulted in a reduction in pro-inflammatory cytokines.
    • The study suggested that the compound may inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of various bacterial strains
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InteractionCovalent bond formation with nucleophilic proteins

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-3H

InChI Key

NHCYCXHWBFBRRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C(F)(F)F)C=O

Origin of Product

United States

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